1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea

Description

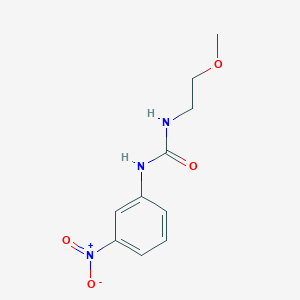

1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea is a urea derivative characterized by a 2-methoxyethyl group and a 3-nitrophenyl group attached to the urea core. The 3-nitrophenyl moiety introduces electron-withdrawing properties, which may enhance binding interactions with biological targets, while the 2-methoxyethyl group improves solubility and pharmacokinetic profiles compared to purely aromatic substituents .

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-(3-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-17-6-5-11-10(14)12-8-3-2-4-9(7-8)13(15)16/h2-4,7H,5-6H2,1H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXNXIYSFRLXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea typically involves the reaction of 3-nitroaniline with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-nitroaniline} + \text{2-methoxyethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of 3-nitroaniline derivatives.

Reduction: Formation of 3-aminoaniline derivatives.

Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Key Trends :

- The 2-methoxyethyl group enhances water solubility, particularly in hydrochloride salts (e.g., ).

- Heterocyclic substituents (e.g., bipyridinyl, thiadiazole) confer target selectivity, such as PDE10A inhibition or antimicrobial effects .

Ureas with Nitrophenyl Substituents

The nitrophenyl group significantly alters electronic properties and biological interactions:

| Compound Name | Substituent (R) | Nitro Position | Key Properties/Biological Activity | Source |

|---|---|---|---|---|

| 1-(4-Nitrophenyl)-3-(2,6-xylyl)urea | 4-Nitrophenyl | Para | Enhanced reactivity due to nitro group; antiproliferative activity | |

| 1-(2-Nitrophenyl)-3-(2,6-xylyl)urea | 2-Nitrophenyl | Ortho | Altered electronic effects compared to para isomer |

Key Trends :

- Para-nitro groups (e.g., ) increase electron-withdrawing effects, enhancing binding to enzymes like kinases.

- Ortho-nitro substitution may sterically hinder interactions, reducing potency compared to para analogs .

Substituted Phenyl Ureas: Nitro vs. Halo Groups

Comparing 3-nitrophenyl with halogenated phenyl analogs highlights substituent effects:

| Compound Name | Substituent (R) | Key Differences | Biological Activity | Source |

|---|---|---|---|---|

| 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea | 3-Fluorophenyl | Fluorine’s electronegativity vs. nitro’s electron withdrawal | Higher metabolic stability but lower reactivity | |

| 1-(4-Chlorophenyl)-3-(2,6-xylyl)urea | 4-Chlorophenyl | Chlorine’s hydrophobic effects vs. nitro’s polarity | Improved membrane permeability |

Key Trends :

- Nitro groups increase polarity and reactivity, favoring interactions with polar enzyme active sites.

- Halogens (F, Cl) enhance lipophilicity, improving tissue penetration but reducing solubility .

Data Tables: Comparative Analysis

Table 1: Substituent Effects on Urea Derivatives

| Property | 3-Nitrophenyl (Target) | 3-Fluorophenyl | 4-Nitrophenyl | 2-Methoxyethyl |

|---|---|---|---|---|

| Solubility | Moderate (polar nitro) | Low (lipophilic F) | Low (para-nitro) | High (methoxyethyl) |

| Reactivity | High (electron withdrawal) | Moderate | High | Low |

| Bioactivity | Enzyme inhibition (predicted) | Kinase modulation | Antiproliferative | PDE10A inhibition |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-Methoxyethyl)-3-(3-nitrophenyl)urea to ensure high yield and purity?

- Methodology : Synthesis typically involves coupling a nitro-substituted aniline derivative with a methoxyethyl isocyanate. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity .

- Catalysts/Additives : Triethylamine (TEA) is often used to neutralize acidic byproducts and drive the reaction forward .

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon connectivity, particularly the urea (-NH-CO-NH-) and aromatic nitro groups .

- Infrared Spectroscopy (IR) : Confirms urea C=O stretching (~1640–1680 cm) and nitro group vibrations (~1520 cm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers investigate the potential enzyme inhibitory effects of this compound?

- Methodology :

- In vitro assays : Use fluorescence-based or colorimetric enzyme activity assays (e.g., kinase or protease inhibition) with purified targets. Dose-response curves determine IC values .

- Computational docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes to active sites, leveraging the urea moiety’s hydrogen-bonding capability .

- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl or methoxyethyl groups to assess impact on inhibitory potency .

Q. What challenges arise in resolving contradictory biological activity data for urea derivatives like this compound?

- Methodology :

- Purity validation : Use HPLC or LC-MS to rule out impurities affecting activity. Contradictions may arise from unaccounted byproducts .

- Assay standardization : Ensure consistent cell lines, buffer conditions, and endpoint measurements across studies .

- Synergistic effects : Evaluate compound stability in assay media (e.g., pH sensitivity of the nitro group) .

Q. How can computational methods predict the binding affinity of this compound with biological targets?

- Methodology :

- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over time (e.g., GROMACS) to assess binding stability .

- Free-energy calculations : Use MM-PBSA/GBSA to quantify binding free energy, focusing on urea-mediated hydrogen bonds .

- Pharmacophore modeling : Identify critical functional groups (e.g., nitro, methoxy) contributing to target engagement .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Methodology :

- Crystallization screens : Employ vapor diffusion or slow evaporation with mixed solvents (e.g., DCM/hexane) to optimize crystal growth .

- Cryoprotection : Use glycerol or paraffin oil to prevent crystal degradation during X-ray diffraction .

- Software tools : SHELX suite refines crystallographic data, addressing issues like twinning or low resolution .

Methodological Notes

- Data Gaps : Direct studies on this compound are limited; methodologies were extrapolated from structurally analogous urea derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.